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This guide provides a comprehensive meta-analysis of clinical trial data for Odevixibat, an ileal
bile acid transporter (IBAT) inhibitor, for the treatment of cholestatic pruritus in patients with
Progressive Familial Intrahepatic Cholestasis (PFIC) and Alagille syndrome (ALGS). It offers an
objective comparison with the alternative IBAT inhibitor, Maralixibat, and outlines the standard
of care for these conditions. Detailed experimental methodologies and signaling pathway
visualizations are included to support research and drug development efforts.

Executive Summary

Odevixibat is a potent, minimally absorbed, orally available inhibitor of the ileal bile acid
transporter (IBAT).[1] By blocking the reabsorption of bile acids in the terminal ileum, it disrupts
the enterohepatic circulation, leading to reduced serum bile acid (sBA) levels and alleviation of
pruritus, a debilitating symptom of cholestatic liver diseases.[1] Clinical trial data from the
PEDFIC 1 and 2 studies in PFIC and the ASSERT trial in ALGS have demonstrated the efficacy
and safety of Odevixibat in pediatric patients.[2][3] This guide synthesizes these findings,
presenting a comparative analysis with another IBAT inhibitor, Maralixibat, and established
standard of care treatments.

Comparative Data on Efficacy and Safety

The following tables summarize the key quantitative data from pivotal Phase 3 clinical trials of
Odevixibat and the comparator, Maralixibat.
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Odevixibat in Progressive Familial Intrahepatic
Cholestasis (PFIC) - PEDFIC 1 Trial

Table 1: Efficacy and Safety of Odevixibat in PFIC (PEDFIC 1)[2][4]

Endpoint

Odevixibat (40
pg/kgl/day & 120

ng/kgl/day
combined, n=42)

Placebo (n=20) p-value

Primary Endpoint:

Pruritus Assessment

Proportion of Positive

Pruritus Assessments

53.5%

28.7% 0.004

Secondary Endpoint:
Serum Bile Acid (sBA)

Response

Proportion of Patients
with sBA Response
(=70% reduction or
<70 pmol/L)

33.3%

0% 0.003

Key Safety Findings

Treatment-Related
Diarrhea/Frequent

Bowel Movements

9.5%

5.0%

Drug-Related Serious

Adverse Events

0%

Odevixibat in Alagille Syndrome (ALGS) - ASSERT Trial

Table 2: Efficacy and Safety of Odevixibat in ALGS (ASSERT)[3][5]
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Endpoint

Odevixibat (120

Placebo (n=17) p-value
pg/kg/day, n=35)

Primary Endpoint:
Pruritus Assessment

Mean Change from
Baseline in Scratching
Score (PRUCISION)

-1.7 -0.8 0.0024

Secondary Endpoint;
Serum Bile Acid (sBA)
Levels

Mean Change from
Baseline in sBA
(umol/L)

-90 +22 0.0012

Key Safety Findings

Diarrhea

29% 6%

Pyrexia (Fever)

23% 24%

Serious Treatment-
Emergent Adverse

Events

14% 12%

Maralixibat in Progressive Familial Intrahepatic
Cholestasis (PFIC) - MARCH-PFIC Trial

Table 3: Efficacy of Maralixibat in PFIC (MARCH-PFIC - All-PFIC Cohort)[6][7][8]
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Endpoint Maralixibat (n=33) Placebo (n=31) p-value

Primary Endpoint:
Pruritus Assessment

Mean Change in o o
) Statistically Significant
Morning ItchRO(Obs) - <0.05
Improvement
Score

Secondary Endpoint;
Serum Bile Acid (sBA)
Levels

Mean Change in Total  Statistically Significant
SBA Reduction

<0.05

Maralixibat in Alagille Syndrome (ALGS) - ICONIC Trial

Table 4: Efficacy of Maralixibat in ALGS (ICONIC)[9]

Endpoint Maralixibat (380 pg/kg once daily, n=31)

Pruritus Response (at Week 48) >80% of participants

Durable and clinically meaningful improvements
Key Outcomes in pruritus, serum bile acids, xanthomas, quality

of life, and growth over 4 years.

Experimental Protocols
PEDFIC 1 (NCT03566238)[2][10][11][12]

o Study Design: A 24-week, Phase 3, randomized, double-blind, placebo-controlled,
multicenter trial.

o Patient Population: 62 patients aged 6 months to 15.9 years with genetically confirmed PFIC
type 1 or type 2, a history of significant pruritus, and elevated serum bile acids.
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Intervention: Patients were randomized (1:1:1) to receive Odevixibat 40 pg/kg/day,
Odevixibat 120 pg/kg/day, or placebo, administered as oral capsules or sprinkles once daily.

Primary Endpoints:

o Proportion of positive pruritus assessments (PPA), defined as a scratching score of <1 or a
>1-point decrease from baseline on the Albireo Observer-Reported Outcome (ObsRO)
PRUCISION instrument.

o Proportion of patients with a serum bile acid response, defined as a 270% reduction from
baseline or a serum bile acid level of <70 umol/L at week 24.

Key Inclusion Criteria: Genetically confirmed PFIC1 or PFIC2, significant pruritus.

Key Exclusion Criteria: History of liver transplant or planned transplant within 6 months.

ASSERT (NCT04674761)[3][5][13][14][15]

Study Design: A 24-week, Phase 3, double-blind, randomized, placebo-controlled trial.

Patient Population: 52 patients with a genetically confirmed diagnosis of Alagille syndrome, a
history of significant pruritus, and elevated serum bile acids.

Intervention: Patients were randomly assigned (2:1) to receive oral Odevixibat 120 ug/kg
per day or placebo for 24 weeks.

Primary Endpoint: Change in caregiver-reported scratching score from baseline to weeks 21-
24, measured using the PRUCISION instrument (range 0-4).

Key Secondary Endpoint: Change in serum bile acid concentration from baseline to the
average of weeks 20 and 24.

Key Inclusion Criteria: Genetically confirmed ALGS, history of significant pruritus, elevated
SBA.

Key Exclusion Criteria: History of other liver diseases, liver transplant or planned transplant
within 6 months, certain elevated liver enzyme levels.
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Signaling Pathways and Experimental Workflows
Mechanism of Action of Odevixibat

Odevixibat functions by inhibiting the lleal Bile Acid Transporter (IBAT), also known as the
Apical Sodium-dependent Bile Acid Transporter (ASBT). This transporter is primarily
responsible for the reabsorption of bile acids from the terminal ileum back into the
enterohepatic circulation. In cholestatic conditions like PFIC and ALGS, impaired bile flow leads
to an accumulation of bile acids in the liver and systemically, causing severe pruritus and liver
damage. By blocking IBAT, Odevixibat increases the fecal excretion of bile acids, thereby
reducing the total bile acid pool and alleviating the associated symptoms.[1]
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Caption: Mechanism of Odevixibat via IBAT inhibition.

Clinical Trial Workflow: PEDFIC 1 & ASSERT
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The workflow for the pivotal Phase 3 trials of Odevixibat followed a structured, multi-stage
process to ensure robust data collection and patient safety.
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Caption: Odevixibat Phase 3 clinical trial workflow.

Comparison with Standard of Care

The standard of care for cholestatic pruritus in PFIC and ALGS has traditionally involved a
stepwise approach with limited efficacy and potential side effects.[10][11][12][13]

 First-line treatments: Often include ursodeoxycholic acid (UDCA), though its effectiveness for
pruritus is limited.[11][13] Bile acid sequestrants like cholestyramine are also used but can
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be poorly tolerated.[10][13]

o Second-line treatments: Include rifampin, which carries a risk of hepatotoxicity, and opioid
antagonists like naltrexone.[10][13] Antihistamines are commonly prescribed but are
generally not effective as the pruritus is not histamine-mediated.[11][13]

o Surgical options: In severe, refractory cases, surgical interventions such as partial external
biliary diversion (PEBD) may be considered to interrupt the enterohepatic circulation.[12]
Liver transplantation is a final option for patients with end-stage liver disease or intractable
pruritus.[12]

IBAT inhibitors like Odevixibat and Maralixibat represent a significant advancement, offering a
targeted, non-surgical approach to managing cholestatic pruritus by directly addressing the
underlying mechanism of bile acid accumulation.[1][14]

Conclusion

The meta-analysis of clinical trial data demonstrates that Odevixibat is an effective and
generally well-tolerated treatment for cholestatic pruritus in pediatric patients with PFIC and
ALGS. It significantly reduces both pruritus and serum bile acid levels compared to placebo.
When compared to another IBAT inhibitor, Maralixibat, both drugs show promising results in
their respective clinical trials, offering new therapeutic options for these rare and debilitating
cholestatic liver diseases. The development of IBAT inhibitors marks a paradigm shift from
supportive and surgical management to targeted medical therapy for these conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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